molecular formula C7H6BrNO3 B183254 2-Bromo-3-nitroanisole CAS No. 67853-37-6

2-Bromo-3-nitroanisole

Cat. No. B183254
CAS RN: 67853-37-6
M. Wt: 232.03 g/mol
InChI Key: KCFDURKFXBLIAY-UHFFFAOYSA-N
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Description

“2-Bromo-3-nitroanisole” is a chemical compound with the molecular formula C7H6BrNO3 . It is also known by other names such as “2-Bromo-1-methoxy-3-nitrobenzene” and "2-Bromo-3-nitrophenyl methyl ether" .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-nitroanisole has been analyzed using various spectroscopic techniques . The study reports the optimized geometrical structure, harmonic vibrational frequencies, intensities, reduced mass, force constants, and depolarization ratio computed by ab initio HF and the B3LYP density functional levels using 6-311++G (d,p) basis set .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A novel method for synthesizing 2-Bromo-4-nitrophenol was developed using 2-methoxy-5-nitroaniline, involving diazotization and Sandmeyer reactions, yielding 2-bromo-4-nitroanisole as an intermediate. This method is considered efficient and suitable for commercial production (Li Zi-ying, 2008).

  • Photosubstitution Mechanism : A study on nitroaryl ethers including 2-bromo-5-nitroanisole revealed a nucleophilic aromatic photosubstitution with hydroxide ions, supporting the SN23Ar* mechanism (J. Bonilha et al., 1993).

  • Vibrational Spectroscopy : Quantum mechanical studies on the structure and vibrational spectroscopy of 4-bromo-3-nitroanisole provided insights into its molecular structure and properties, including hyperpolarizability and molecular electrostatic potential, which are crucial for understanding chemical interactions (V. Balachandran & V. Karunakaran, 2013).

Environmental and Occupational Safety

  • Workplace Air Quality : A method for determining concentrations of 2-nitroanisole in workplace air was developed, indicating its significance in occupational safety and health. This method is important for monitoring air quality in environments where 2-nitroanisole is used or produced (A. Jeżewska & Agnieszka Woźnica, 2020).

Industrial Applications

  • Hydrogenation Processes : Research on hydrogenation of o-nitroanisole in microreactors using Pd/zeolite catalysts demonstrated its potential in pharmaceutical and fine chemical industries, offering insights into reactor performance and kinetics of the hydrogenation reaction (Sunitha Tadepalli et al., 2007).

  • Microreaction Systems : A study on the synthesis of 4-bromo-3-methylanisole in a modular microreaction system indicated advancements in continuous homogeneous bromination technology, highlighting its efficiency in producing high-quality chemical products (Pei Xie et al., 2020).

properties

IUPAC Name

2-bromo-1-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFDURKFXBLIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590419
Record name 2-Bromo-1-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-nitroanisole

CAS RN

67853-37-6
Record name 2-Bromo-1-methoxy-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-nitroanisole
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Synthesis routes and methods I

Procedure details

The nitrophenol starting material B2 (3.1 g; 14.2 mmol) was dissolved in DMF (20 mL) and to the solution was added ground cesium carbonate (5.58 g; 17.1 mmol) followed by MeI (2.6 mL; 42.5 mmol). The mixture was stirred at room temperature overnight. The DMF was evaporated, the residue taken up in ether (1×200 mL), washed with water (1×200 mL), brine (4×100 mL), dried (MgSO4), filtered and evaporated to afford the crude 2-bromo-3-nitroanisole B3 (94%; 3.1 g) as an orange solid.
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2.6 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-3-nitro-phenol synthesized above (11.5 mmol, 1.0 eq.) in DMF at room temperature was added cesium carbonate (13.8 mmol, 1.2 eq.), followed by iodomethane (33.7 mmol, 2.9 eq.), and the resultant mixture was stirred at room temperature for 16 hours. The reaction mixture was poured into water, stirred for 2 hours, filtered, the cake washed with two portions of water, and the resultant solid dried to afford 2-bromo-3-nitro-anisole (I-9, X═Br, R1═CH3) as a pale orange solid. Yield: 97%; 1H NMR (400 MHz; CDCl3): 3.97 (s, 3H), 7.07 (dd, J=8.4, 1.2 Hz, 1H), 7.32 (dd, J=8.0, 1.6 Hz, 1H), 7.40 (t, J=8.0 Hz, 1H) ppm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Hawkins, SH Tucker - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… 2-Bromo-3-nitroanisole has been successfully condensed with l-iodonaphthalene to give 1- … 3-5 g., 66%), of 2-bromo-3-nitroanisole. The use of methyl sulphate in place of methyl iodide …
Number of citations: 3 pubs.rsc.org
RW Huigens III, Y Abouelhassan, H Yang - ChemBioChem, 2019 - Wiley Online Library
… –Hartwig cross coupling between anilines and 2-bromo-3-nitroanisole, followed by a 2) base-… the coupling of 21 anilines with 2-bromo-3-nitroanisole to afford the desired nitroarene …
H Yang, S Kundra, M Chojnacki, K Liu… - Journal of medicinal …, 2021 - ACS Publications
… (37) Most recently, our lab reported the use of 2-bromo-3-nitroanisole 12 in a modular Buchwald–Hartwig cross-coupling reaction with diverse anilines 10 followed by a reductive …
Number of citations: 21 pubs.acs.org
RW Huigens III, BR Brummel, S Tenneti, AT Garrison… - Molecules, 2022 - mdpi.com
… were rapidly accessed through a number of efficient synthetic routes, including (1) Buchwald–Hartwig cross-coupling reaction between diverse anilines 158 and 2-bromo-3-nitroanisole …
Number of citations: 16 www.mdpi.com
FJR Rombouts, F Tovar, N Austin… - Journal of Medicinal …, 2015 - ACS Publications
… A mixture of 2-bromo-3-nitroanisole (5 g, 24.54 mmol), ammonium chloride (4.61 g, 86.19 mmol), and powdered iron (4.81 g, 86.19 mmol) in toluene (85 mL) and water (50 mL) was …
Number of citations: 65 pubs.acs.org
ME Krolski, AF Renaldo, DE Rudisill… - The Journal of Organic …, 1988 - ACS Publications
… This compound was prepared by the method described above from 2-bromo-3-nitroanisole (5a) on a 2.60-mmol scale to give 6e in 88% yield: NMR (CDClg) 3.87 (s, 3 ), 4.21 (br s, 2 H), …
Number of citations: 156 pubs.acs.org
Y Abouelhassan, AT Garrison, H Yang… - Journal of medicinal …, 2019 - ACS Publications
… reaction (142) (aniline 90 condensed with 2-nitroanisole 91), and a Buchwald–Hartwig cross-coupling/reductive cyclization pathway (143) (fusing aniline 92 with 2-bromo-3-nitroanisole …
Number of citations: 69 pubs.acs.org

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